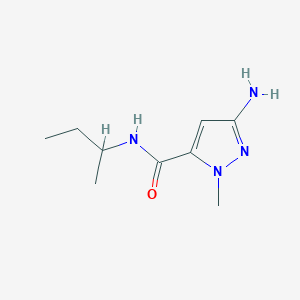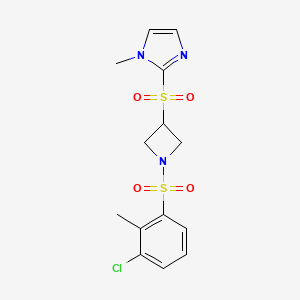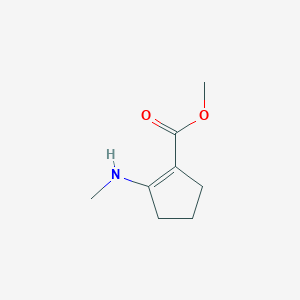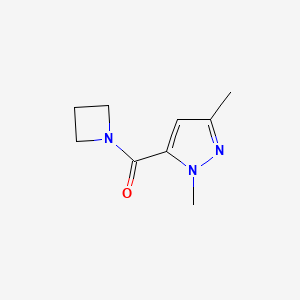![molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4](/img/structure/B2951568.png)
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” is a chemical compound that has been studied for its corrosion inhibiting properties . It has been synthesized and analyzed using FT-IR spectral analysis, nuclear magnetic resonance (NMR), and high-resolution scanning electron microscopy (HR-SEM) .
Synthesis Analysis
The synthesis of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with SnCl2.2H2O in 12N HCl . The reaction mass is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” has been analyzed using FT-IR and NMR spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been studied in the context of its corrosion inhibiting properties . The compound has been shown to inhibit the corrosion of mild steel .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been analyzed using various techniques, including FT-IR and NMR spectral analysis .Wissenschaftliche Forschungsanwendungen
Pharmacology: Tyrosine Kinase Inhibition
In pharmacology, this compound has been structurally characterized and is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. The structural similarity suggests that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline could potentially be used in the development of new anticancer drugs with mechanisms similar to Imatinib.
Material Science: Corrosion Inhibition
A study has shown the use of a derivative of this compound as an organic corrosion inhibitor for mild steel under HCl solution . The compound exhibited a significant inhibition efficiency, suggesting its potential application in protecting metals from corrosion, which is a critical aspect in material science and engineering.
Biochemistry: Molecular Docking Studies
In biochemistry, derivatives of this compound have been used in molecular docking studies to explore their binding affinities to various biological targets . These studies are crucial for drug discovery and understanding the interaction between small molecules and proteins at the molecular level.
Medical Diagnostics: Spectrophotometric Analysis
Derivatives of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline have been used as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis . This application is important in medical diagnostics, where accurate measurement of biomolecules is essential.
Chemical Synthesis: Organic Intermediate
This compound serves as an important organic intermediate in chemical synthesis. It has been used in the synthesis of various complex molecules, which have applications ranging from medicinal chemistry to material science .
Environmental Science: Study of Environmental Pollutants
While direct applications in environmental science were not explicitly found, the methodologies used to study this compound, such as NMR, HPLC, LC-MS, and UPLC, are commonly employed in the analysis of environmental pollutants . Therefore, it’s plausible that this compound or its derivatives could be used in environmental monitoring and remediation efforts.
Wirkmechanismus
Mode of Action
The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.
Biochemical Pathways
Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .
Result of Action
PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .
Action Environment
The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .
Eigenschaften
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWICBCNMAZLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)

![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)








![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)